Ethyl 2-[(2-iodophenyl)formamido]acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H12INO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
KJACXWWHANALLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 2 Iodophenyl Formamido Acetate
Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2-[(2-iodophenyl)formamido]acetate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are strategically logical: the amide C-N bond and the ester C-O bond.
Amide Disconnection: Cleavage of the formamido C-N bond suggests two potential pathways:
Pathway A: This disconnection breaks the bond between the formyl group and the nitrogen of the 2-iodoaniline (B362364) moiety. This leads to two key intermediates: N-(2-iodophenyl)formamide and Ethyl 2-aminoacetate (glycine ethyl ester). This is often a highly convergent approach.
Pathway B: An alternative amide disconnection breaks the bond between the carbonyl carbon of the acetate (B1210297) group and the nitrogen atom. This leads to 2-iodoaniline and Ethyl 2-formamidoacetate as the primary synthons.
Ester Disconnection: A C-O disconnection at the ester functionality points to N-(2-iodophenyl)formamido]acetic acid and Ethanol (B145695) . This suggests that the final step of the synthesis could be an esterification.
Based on these disconnections, the most common and practical starting materials identified are 2-iodoaniline , formic acid (or its derivatives), and Ethyl 2-aminoacetate or glycine (B1666218) . The forward synthesis will therefore focus on the efficient formation of the amide and ester linkages from these or closely related precursors.
Forward Synthesis Approaches: Mechanistic Insights and Yield Optimization
Based on the retrosynthetic analysis, several forward synthesis strategies can be employed. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability.
The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through direct amidation methods or through more modern palladium-catalyzed protocols.
Direct amidation can be approached in two primary ways: by first formylating 2-iodoaniline and then coupling it with an glycine derivative, or by coupling 2-iodoaniline with a pre-formylated glycine ester.
Route 1: Formylation of 2-Iodoaniline followed by Alkylation
A practical approach involves the N-formylation of 2-iodoaniline using formic acid. The reaction can be driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. More advanced methods utilize activating agents for the formic acid. For instance, triflic anhydride (B1165640) can be used to form a mixed anhydride in situ, which is a highly reactive acylating agent. niscpr.res.in
Once N-(2-iodophenyl)formamide is synthesized, the ethyl acetate moiety can be introduced via nucleophilic substitution with a suitable ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base.
Route 2: Coupling of 2-Iodoaniline with N-formylglycine
Alternatively, N-formylglycine can be coupled directly with 2-iodoaniline using standard peptide coupling reagents. These reagents activate the carboxylic acid of N-formylglycine, making it susceptible to nucleophilic attack by the amino group of 2-iodoaniline. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). The resulting intermediate, N-(2-iodophenyl)formamido]acetic acid, would then be esterified in a subsequent step.
Below is a table summarizing typical conditions for direct amidation reactions relevant to this synthesis.
| Reaction | Reagents & Catalysts | Solvent | Temperature | Time | Yield |
| N-Formylation of Aniline (B41778) | Formic acid | Toluene | Reflux | 4-9 h | >95% |
| N-Formylation of Aniline | Formic acid, Triflic Anhydride, Et3N | Dichloromethane | 0 °C to RT | 4 h | 75-91% |
| Amide Coupling | Carboxylic Acid, Amine, EDCI, HOBt | Dichloromethane or DMF | Room Temperature | 12-24 h | 70-90% |
This table presents representative data for analogous reactions and may not reflect the exact outcomes for the specific substrates discussed.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govnih.gov This methodology could be applied to the synthesis of this compound by coupling 2-iodoaniline with Ethyl 2-formamidoacetate.
The catalytic cycle of the Buchwald-Hartwig amination typically involves:
Oxidative addition of the aryl iodide to a Pd(0) complex.
Coordination of the amine (or its corresponding amide anion) to the palladium center.
Reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, and the base. Modern, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and improve reaction efficiency.
A typical reaction setup would involve heating 2-iodoaniline and Ethyl 2-formamidoacetate in a suitable solvent (e.g., toluene or dioxane) with a palladium catalyst (like Pd2(dba)3), a phosphine ligand (such as XPhos or SPhos), and a strong base (e.g., NaOtBu or K3PO4).
| Catalyst System | Ligand | Base | Solvent | Temperature | Typical Yield |
| Pd(OAc)2 / BINAP | BINAP | Cs2CO3 | Toluene | 100 °C | Moderate to High |
| Pd2(dba)3 / XPhos | XPhos | K3PO4 | Dioxane | 80-110 °C | High |
| G4-XPhos Precatalyst | XPhos | NaOtBu | Toluene | 80-110 °C | High to Excellent |
This table illustrates common conditions for Buchwald-Hartwig amination of aryl iodides and may require optimization for the specific substrates.
The final step in one of the proposed synthetic routes is the formation of the ethyl ester. This is most commonly achieved through Fischer esterification.
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the context of synthesizing the target molecule, the intermediate N-(2-iodophenyl)formamido]acetic acid would be reacted with an excess of ethanol with a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH).
The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
For N-acyl amino acids, these conditions are generally effective, and the reaction can be carried out by refluxing the acid in ethanol with a catalytic amount of a strong acid.
| Substrate Type | Alcohol | Catalyst | Conditions | Typical Yield |
| N-Acyl Amino Acid | Ethanol (excess) | H2SO4 (catalytic) | Reflux | 80-95% |
| N-Acyl Amino Acid | Ethanol (excess) | TsOH (catalytic) | Reflux with Dean-Stark | 85-98% |
| N-Acyl Amino Acid | Ethanol | In situ HCl from AcCl | Reflux | High |
This table provides general conditions for Fischer esterification of N-protected amino acids.
Esterification and Transesterification Routes for the Ethyl Acetate Moiety
Enzymatic Transesterification Processes
While the direct enzymatic transesterification of a pre-formed amide to yield this compound is not extensively documented, the principles of enzymatic synthesis of N-acyl amino acid esters provide a strong foundation for this approach. Lipases are the most commonly employed enzymes for such transformations due to their stability in organic solvents and broad substrate specificity. nih.gov
The enzymatic approach would likely involve the acylation of ethyl 2-(2-iodoanilino)acetate with a suitable formyl group donor, catalyzed by a lipase (B570770). Alternatively, a two-step enzymatic process could be envisioned, starting with the enzymatic formylation of 2-iodoaniline, followed by an enzymatic coupling with ethyl 2-aminoacetate.
Key parameters influencing the efficiency of enzymatic transesterification include the choice of enzyme, solvent, temperature, and acyl donor. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused, contributing to a more sustainable process. nih.gov The selection of a non-polar organic solvent is crucial to minimize enzyme denaturation and favor the synthesis over hydrolysis.
Table 1: Representative Conditions for Lipase-Catalyzed Amide Synthesis
| Enzyme | Acyl Donor | Amine Substrate (Analogous) | Solvent | Temperature (°C) | Conversion/Yield |
| Novozym 435 | Formic Acid | Aniline derivatives | Toluene | 60-80 | Good to excellent |
| Candida antarctica lipase B (CALB) | Free carboxylic acids | Primary and secondary amines | Cyclopentyl methyl ether (CPME) | 60 | >99% conversion |
Data in this table is based on analogous enzymatic amidation reactions and serves to illustrate typical reaction conditions.
Strategies for Introducing the 2-Iodophenyl Moiety
The introduction of the 2-iodophenyl group is a critical step in the synthesis of the target molecule. Several established methods can be employed, each with its own advantages and limitations.
Direct iodination of a suitable phenyl precursor, such as ethyl 2-(phenylformamido)acetate, presents a straightforward approach. This electrophilic aromatic substitution reaction typically employs an iodinating agent in the presence of an activating system. Common iodinating reagents include molecular iodine (I₂) with an oxidizing agent, or N-iodosuccinimide (NIS). The regioselectivity of the reaction, favoring the ortho position, can be influenced by directing groups on the aromatic ring and the reaction conditions. For aniline derivatives, ortho-iodination can be achieved with specific reagents and conditions. researchgate.net
Table 2: Conditions for Direct Iodination of Aromatic Compounds
| Substrate (Analogous) | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield |
| Aniline derivatives | I₂ / Pyridine/Dioxane | None | Pyridine/Dioxane | 0 | Good |
| Phenols, Anilines | N-Iodosuccinimide (NIS) | Solid-state grinding | Solvent-free | Room Temperature | 94-99% |
Data in this table is based on analogous direct iodination reactions and illustrates typical reaction conditions and yields.
The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org This two-step process would begin with the diazotization of a suitable amino-substituted precursor, such as ethyl 2-[(2-aminophenyl)formamido]acetate, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), to yield the desired 2-iodophenyl derivative. While Sandmeyer-type reactions are generally reliable, they often require careful control of temperature and can generate significant waste. nih.gov
Table 3: Typical Conditions for Sandmeyer-Type Iodination
| Starting Material (Analogous) | Diazotization Reagents | Iodination Reagent | Solvent | Temperature (°C) | Yield |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄ | KI | Water/Acid | 0-5 | 75% |
| 2-Aminopurines | Isopentyl nitrite, CuI | CsI, I₂ | DME | 60 | Good |
Data in this table is based on analogous Sandmeyer-type iodination reactions and illustrates typical reaction conditions and yields.
Halogen exchange, particularly the Finkelstein reaction, offers another route to the 2-iodophenyl moiety. This method involves the substitution of a different halogen, typically bromine or chlorine, with iodine. The starting material for this approach would be ethyl 2-[(2-bromophenyl)formamido]acetate or its chloro-analogue. The reaction is typically carried out by treating the halo-precursor with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The success of this reaction depends on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts.
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. During the introduction of the iodine atom, the directing effects of the substituents on the phenyl ring must be carefully considered. The formamido group is an ortho-, para-director. Therefore, direct iodination of a phenyl precursor could lead to a mixture of ortho and para isomers. The choice of iodinating reagent and reaction conditions can be optimized to favor the desired ortho-substitution. researchgate.netnih.gov
In enzymatic reactions, the inherent selectivity of the enzyme can be exploited. Lipases, for instance, often exhibit high regioselectivity, which can be beneficial in selectively acylating the amino group without affecting other functional groups that might be present in the molecule.
Process Intensification and Green Chemistry Principles in Synthetic Route Design
The design of the synthetic route for this compound can be significantly improved by incorporating principles of process intensification and green chemistry.
Process Intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of the target compound, this could involve:
Continuous Flow Synthesis: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions like iodination or diazotization. rsc.orgprolabas.com
Integrated Processes: Combining multiple reaction steps into a single, continuous process can reduce waste, energy consumption, and manual handling.
Green Chemistry Principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comrsc.orgacs.org Key considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. For amide bond formation, solvents like cyclopentyl methyl ether (CPME) have been shown to be effective and more environmentally benign. nih.gov
Catalysis: Employing catalytic reagents, including enzymes, in place of stoichiometric reagents to reduce waste and improve efficiency.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
By thoughtfully applying these advanced methodologies and principles, the synthesis of this compound can be achieved in a manner that is not only efficient and high-yielding but also environmentally responsible.
Mechanistic Investigations of Reactions Involving Ethyl 2 2 Iodophenyl Formamido Acetate
Reactivity Profiling of the Aryl Iodide in Cross-Coupling Transformations
The carbon-iodine (C-I) bond in ethyl 2-[(2-iodophenyl)formamido]acetate is the primary site for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, compared to aryl bromides or chlorides, makes it an excellent electrophile for such transformations. This reactivity is fundamental to the construction of complex molecular architectures through the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Palladium-Catalyzed Heck Reactions with this compound
The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For a substrate like this compound, this reaction offers a direct method to introduce vinyl groups onto the phenyl ring.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency and selectivity. While specific studies detailing the Heck reaction with this compound are not abundant, the general principles apply. The reaction would couple the 2-iodophenyl group with various alkenes, leading to substituted styrene (B11656) derivatives.
Table 1: Representative Conditions for Heck Reactions This table is based on general Heck reaction protocols, as specific examples for the title compound are not detailed in the provided search results.
| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 |
| 1-Octene | [Pd(allyl)Cl]₂ | K₂CO₃ | NMP | 110 |
Suzuki-Miyaura Coupling Protocols Utilizing this compound
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This reaction is renowned for its mild conditions and high functional group tolerance. nih.govnih.gov
For this compound, a Suzuki coupling would involve its reaction with various aryl or vinyl boronic acids. The standard mechanism proceeds through three main steps: oxidative addition of the aryl iodide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the organoboron reagent for transmetalation.
Table 2: Potential Suzuki-Miyaura Coupling Reactions This table illustrates potential couplings based on general Suzuki reaction conditions.
| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Biaryl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | Biaryl |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | THF | Aryl-alkene |
Sonogashira Coupling Reactions with this compound as a Substrate
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
When this compound is used as the substrate, it can be coupled with a wide range of terminal alkynes to produce 2-alkynylphenyl derivatives. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination), while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. organic-chemistry.org
Table 3: Exemplary Sonogashira Coupling Conditions This table presents typical conditions for Sonogashira reactions involving aryl iodides.
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene |
Buchwald-Hartwig Amination and Other C-N/C-O Coupling Mechanisms
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a vital tool in organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov
Using this compound, this reaction would allow for the introduction of various primary or secondary amines at the 2-position of the phenyl ring. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. wikipedia.org Similar palladium-catalyzed methods exist for the formation of C-O bonds, coupling aryl halides with alcohols or phenols.
Table 4: Representative Buchwald-Hartwig Amination Systems This table outlines common catalytic systems for the amination of aryl iodides.
| Amine/Amide Partner | Catalyst System | Base | Solvent |
|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane |
| Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene |
C-H Functionalization Promoted by the Aryl Iodide in this compound
C-H functionalization represents a modern frontier in organic synthesis, aiming to form C-C or C-X bonds through the direct transformation of a C-H bond. While the aryl iodide itself is the reactive site in cross-coupling, its presence can influence or direct C-H activation at other positions. In some advanced catalytic cycles, such as Catellani-type reactions, an aryl halide can initiate a sequence involving ortho C-H functionalization.
Alternatively, after an initial cross-coupling reaction at the iodide position, the newly introduced functional group can direct a subsequent intramolecular C-H activation. For instance, a cationic palladium(II) catalyst could coordinate to a directing group on the molecule, facilitating the activation of a nearby C-H bond for further coupling. beilstein-journals.org
Chemical Transformations of the Formamido Moiety
Beyond the reactivity of the aryl iodide, the formamido moiety [-N(CHO)-] and the adjacent ethyl acetate (B1210297) group in this compound offer additional sites for chemical transformation.
The formamido group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine. More significantly, this part of the molecule is often a precursor for intramolecular cyclization reactions, especially after the aryl iodide has been functionalized. For example, following a Sonogashira coupling that introduces an alkyne at the 2-position, the formamido nitrogen and the terminal alkyne are perfectly positioned for a subsequent cyclization to form nitrogen-containing heterocycles, such as indoles or quinolines, often promoted by a transition metal catalyst or changes in reaction conditions. Similarly, coupling reactions that introduce other functionalities can be followed by intramolecular condensation or cyclization involving the formamido nitrogen and the ester group to construct various heterocyclic ring systems.
Hydrolysis Pathways and Stability Studies of the Amide Linkage
The amide linkage in this compound is generally stable under neutral conditions but can undergo hydrolysis under acidic or basic conditions, yielding formic acid and ethyl 2-amino-2-(2-iodophenyl)acetate. ucalgary.cayoutube.com The stability of the N-aryl formamide (B127407) is influenced by both electronic and steric factors imparted by the 2-iodophenyl group.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. ucalgary.cakhanacademy.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. acs.org A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to make the nitrogen atom a better leaving group (as an amine). ucalgary.ca Finally, the C-N bond cleaves, and subsequent deprotonation of the resulting carbonyl group yields the carboxylic acid (formic acid) and the protonated amine, regenerating the acid catalyst. ucalgary.caacs.org
Step 1: Protonation of the carbonyl oxygen.
Step 2: Nucleophilic attack by water on the carbonyl carbon.
Step 3: Proton transfer from the attacking oxygen to the nitrogen.
Step 4: Elimination of the amine leaving group.
Step 5: Deprotonation to form the carboxylic acid.
Base-Catalyzed Hydrolysis:
Step 1: Nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon.
Step 2: Formation of a tetrahedral intermediate.
Step 3: Elimination of the amide anion.
Step 4: Acid-base reaction between the carboxylic acid and the amide anion.
The stability of the amide bond is enhanced by resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. The presence of the bulky 2-iodophenyl group may introduce some steric hindrance to the approaching nucleophile, potentially slowing the rate of hydrolysis compared to less substituted amides.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the formamido group in this compound can act as a nucleophile, participating in alkylation and acylation reactions. These reactions typically require a base to deprotonate the N-H bond, forming a more nucleophilic amide anion.
N-Alkylation: N-alkylation involves the substitution of the hydrogen on the amide nitrogen with an alkyl group. The reaction generally proceeds via an S\textsubscriptN2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the amide, creating an amidate anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the N-alkylated product.
The general mechanism is as follows:
Deprotonation: The amide is treated with a strong base to form the corresponding anion.
Nucleophilic Attack: The amidate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond.
N-Acylation: N-acylation is the process of introducing an acyl group (R-C=O) onto the amide nitrogen. This reaction is a common method for forming imides. Similar to N-alkylation, the reaction is often facilitated by a base to enhance the nucleophilicity of the amide nitrogen. Acylating agents such as acid chlorides or anhydrides are typically used.
The mechanism involves:
Deprotonation (optional but common): A base removes the proton from the amide nitrogen.
Nucleophilic Acyl Substitution: The amide nitrogen (or its anion) attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling a leaving group (e.g., chloride) to form the N-acylated product.
Reductive and Oxidative Transformations of the Amide
Reductive Transformations: The formamido group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as amides are relatively resistant to reduction. ucalgary.camasterorganicchemistry.com The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.ca
The mechanism of LiAlH₄ reduction involves the following key steps: jove.comorgosolver.com
Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Complexation and Elimination: The oxygen atom coordinates to the aluminum species, forming a good leaving group. This group is eliminated, resulting in the formation of a transient iminium ion. ucalgary.cajove.com
Second Hydride Attack: A second hydride ion attacks the iminium carbon, yielding the final amine product. jove.comlibretexts.org
For this compound, this reaction would yield Ethyl 2-[(2-iodophenyl)(methyl)amino]acetate.
Oxidative Transformations: While the oxidation of formamides is less common than their reduction, it can be achieved under specific conditions. The formyl proton (H-C=O) is susceptible to abstraction. Oxidation can lead to the formation of carbamates or isocyanates, depending on the oxidant and reaction conditions. For instance, oxidation involving atmospheric radicals can lead to the formation of various products. nih.govresearchgate.net Catalytic systems, often involving transition metals, can facilitate the oxidative coupling of formamides with other molecules. nih.gov
A plausible oxidative pathway could involve the formation of an N-centered radical, which could then undergo further reactions. For example, reaction with atmospheric oxygen could lead to peroxide intermediates that rearrange to form more stable products. nih.gov
Reactivity of the Ethyl Ester Functionality
Ester Hydrolysis and Saponification Kinetics
The ethyl ester group of this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Ester Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). wikipedia.orglibretexts.org The mechanism is the reverse of Fischer esterification. wikipedia.org
The key steps are: libretexts.orgyoutube.com
Protonation: The carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).
Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol (B145695).
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product, 2-[(2-iodophenyl)formamido]acetic acid.
The reaction kinetics are typically pseudo-first-order if water is used in large excess. egyankosh.ac.in
Base-Promoted Ester Hydrolysis (Saponification): Saponification is the irreversible hydrolysis of an ester using a stoichiometric amount of a strong base, like sodium hydroxide (NaOH). khanacademy.orgwikipedia.orgegyankosh.ac.in The term originates from its use in soap making. egyankosh.ac.in
The mechanism proceeds as follows: masterorganicchemistry.com
Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group.
Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a stable carboxylate salt and ethanol. masterorganicchemistry.com
Interactive Table: Comparison of Hydrolysis Rate Constants
| Ester | Relative Rate (Base Hydrolysis) | Steric Factor | Electronic Factor |
| Ethyl Acetate | 1.00 | Low | Neutral |
| Ethyl Propanoate | 0.47 | Moderate | Weakly Donating |
| Ethyl Isobutyrate | 0.10 | High | Donating |
| This compound | Estimated < 0.1 | Very High | Withdrawing |
Note: The rate for the title compound is an estimate based on expected steric hindrance.
Transesterification Reactions and Their Mechanisms
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgbyjus.com For this compound, this would involve reacting it with an alcohol (R'-OH) to produce a new ester, 2-[(2-iodophenyl)formamido]acetate-R', and ethanol. The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. wikipedia.org
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed ester hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.orgresearchgate.net
Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the carbonyl carbon's electrophilicity. byjus.comacs.org
Nucleophilic Attack: The new alcohol (R'-OH) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred to the original ethoxy group, making it a good leaving group (ethanol).
Elimination: The intermediate collapses, releasing ethanol.
Deprotonation: The catalyst is regenerated by deprotonation of the new ester.
Base-Catalyzed Transesterification: This process is initiated by the formation of an alkoxide from the new alcohol using a strong base. srsbiodiesel.comsrsintl.com
Alkoxide Formation: The base deprotonates the alcohol (R'-OH) to form a potent nucleophile, the alkoxide ion (R'-O⁻). srsintl.com
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. srsbiodiesel.comresearchgate.net
Elimination: The intermediate collapses, ejecting the original ethoxide group (⁻OEt). The newly formed ester and the ethoxide ion are the products. The ethoxide can then deprotonate another molecule of the starting alcohol, propagating the catalytic cycle. researchgate.net
Condensation Reactions Involving the Alpha-Carbon of the Ester
The alpha-carbon (α-carbon) of this compound, located between the ester carbonyl and the amide nitrogen, has protons that are weakly acidic. A strong, non-nucleophilic base can deprotonate this position to form an enolate, which can then participate in various condensation and alkylation reactions.
Enolate Formation: The acidity of the α-proton is a key factor. While not as acidic as the protons in a β-dicarbonyl compound, it can be removed by a sufficiently strong base, such as lithium diisopropylamide (LDA). libretexts.orgpressbooks.pub The resulting enolate is a powerful nucleophile.
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. byjus.comwikipedia.orglibretexts.org The enolate of one ester molecule attacks the carbonyl group of a second ester molecule. openstax.orglibretexts.org For this compound, a "crossed" Claisen condensation could occur if it is reacted with a different ester (that cannot self-condense) in the presence of a strong base. The reaction would yield a β-keto ester.
The mechanism involves: libretexts.org
Enolate Formation: The strong base removes an α-proton to form the ester enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another ester molecule.
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group.
α-Alkylation: Once the enolate is formed, it can be readily alkylated by reacting it with an alkyl halide (e.g., CH₃I or CH₃CH₂Br) via an S\textsubscriptN2 reaction. pressbooks.pubyoutube.comlibretexts.orgpearson.com This is a synthetically useful method for forming a new carbon-carbon bond at the α-position.
The process involves:
Enolate Formation: Complete conversion to the enolate using a strong base like LDA at low temperatures. libretexts.org
S\textsubscriptN2 Attack: The enolate nucleophile attacks the primary or methyl alkyl halide, displacing the halide and forming the α-alkylated product.
Intramolecular Cyclization and Rearrangement Mechanisms
The spatial arrangement of the reactive centers in this compound makes it an ideal substrate for intramolecular cyclization. These reactions are driven by the formation of stable heterocyclic rings, with the specific pathway determined by the reaction conditions and reagents employed.
The proximity of the formamido nitrogen and the ester group to the C-I bond on the phenyl ring facilitates the formation of various nitrogen-containing heterocyclic scaffolds. Depending on which atoms are involved in the ring closure, different heterocyclic systems, such as quinazolinones or benzodiazepines, can be envisioned.
The synthesis of quinazolinones, for instance, is a well-established transformation that can be achieved from ortho-substituted benzamides. organic-chemistry.orgmdpi.com For this compound, a plausible pathway to a quinazolinone derivative would involve the intramolecular cyclization engaging the formyl group. This process can be promoted by various catalytic systems that activate the C-I bond. The reaction would proceed through the formation of a new bond between the formyl carbon and the aryl ring, followed by subsequent rearrangement and aromatization.
Alternatively, the formation of a seven-membered benzodiazepine (B76468) ring is another potential outcome. nih.govresearchgate.net This pathway would involve the participation of the glycine (B1666218) ethyl ester portion of the molecule. The intramolecular cyclization would lead to the formation of a 1,4-benzodiazepine (B1214927) derivative, a core structure in many pharmacologically active compounds. nih.govgoogle.com The mechanism for such a transformation typically involves the condensation between an ortho-phenylenediamine and a ketone or equivalent, but intramolecular strategies starting from precursors like this compound represent a modern synthetic approach. nih.govresearchgate.net
| Precursor Type | Reaction Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Aminobenzamides and Aldehydes | p-Toluenesulfonic acid, then PIDA | 4(3H)-Quinazolinones | organic-chemistry.org |
| N-(2-bromoaryl)amidines and Isocyanide | Pd2dba3, Cs2CO3, DDQ | Quinazolines | nih.gov |
| o-Phenylenediamines and Ketones | H-MCM-22 catalyst | 1,5-Benzodiazepines | nih.gov |
| 2-Aminobenzophenone and Glycine Ester | Pyridine, Piperidine | 1,4-Benzodiazepin-2-ones | google.com |
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate is central to radical cyclization pathways that form new C-C or C-heteroatom bonds. wikipedia.org These reactions typically proceed through three main steps: initiation, intramolecular cyclization, and termination.
Initiation: An aryl radical is generated at the C2 position of the phenyl ring. This can be achieved using classical radical initiators (e.g., tributyltin hydride and AIBN) or through modern methods like photoredox catalysis.
Cyclization: The aryl radical undergoes a rapid intramolecular addition to a nearby unsaturated group. For this substrate, potential sites for radical attack include the formyl C=O bond or the ester C=O bond. According to Baldwin's rules, a 6-exo-trig cyclization onto the formyl group to form a six-membered ring is generally favored over a 7-endo-trig cyclization. wikipedia.org
Termination: The newly formed radical intermediate is quenched to yield the final product. This can occur through hydrogen atom abstraction from a donor molecule or via an oxidative or reductive process in a catalyzed cycle. nih.gov
Such radical cascades provide an efficient route to complex polycyclic structures under mild conditions, tolerating a wide range of functional groups. nih.gov
| Substrate | Radical Generation Method | Cyclization Mode | Product Type | Reference |
|---|---|---|---|---|
| N-Allyl-2-bromo-propanamides | Cu(I)/Me6TREN | 5-exo cyclization | Brominated γ-lactams | nih.gov |
| N-(2-Bromobenzoyl)indoles | Pd(PPh3)4 / Blue LEDs | 5-exo radical cyclization | 2,3-Disubstituted indolines | nih.gov |
| Alkyne-tethered N-alkoxybenzamides | Photo-induced (metal-free) | Intramolecular cyclization | Isoxazolidine-fused isoquinolin-1-ones | researchgate.net |
Transition Metal-Mediated Activation of this compound (beyond Palladium)
While palladium catalysis is a powerful tool for activating aryl halides, concerns about its cost and toxicity have driven research into alternatives. Copper and nickel, being more abundant and economical, have emerged as highly effective catalysts for mediating reactions involving aryl iodides. Furthermore, photoredox and electrocatalysis offer green, mild alternatives for initiating these transformations.
Copper-catalyzed reactions, such as the Ullmann condensation and Goldberg reaction, are classic methods for forming C-N and C-O bonds. nih.gov For this compound, an intramolecular copper-catalyzed N-arylation is a highly plausible pathway for cyclization.
The generally accepted mechanism involves the following steps:
Formation of a copper(I) amidate complex from the deprotonated formamido group and a Cu(I) salt.
Oxidative addition of the aryl iodide to the copper(I) center to form a transient copper(III) intermediate.
Reductive elimination from the Cu(III) species to form the C-N bond and regenerate the active Cu(I) catalyst. nih.gov
This type of intramolecular coupling is efficient for synthesizing heterocycles like benzimidazoles and quinazolinones from ortho-haloaryl precursors. nih.govnih.gov The use of ligands, such as 1,2-diamines or amino acids, can significantly accelerate the reaction, allowing it to proceed under milder conditions. nih.gov
| Substrate | Catalyst/Ligand | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| o-Bromobenzamides | CuI / 4-hydroxy-L-proline | K2CO3 / DMSO | 3-Substituted Quinazolinones | organic-chemistry.org |
| 1-(2-Bromophenyl)-methanamines | CuI / Pivalic Acid | K3PO4 / 1,2-DCB | Functionalized Quinazolines | nih.gov |
| o-Bromoarylamine and Nitriles | CuI (ligand-free) | KOBu-t / tert-Amyl alcohol | Benzimidazoles | nih.gov |
| N-(2-alkynylphenyl)imine | Cu(OAc)2 | Toluene | N-vinylindoles | rsc.org |
Nickel catalysis provides a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel-based systems can mediate the intramolecular cyclization of this compound via a catalytic cycle analogous to that of palladium and copper. The cycle typically involves a Ni(0)/Ni(II) couple.
The proposed mechanism starts with the oxidative addition of the aryl iodide C-I bond to a Ni(0) complex, forming an arylnickel(II) intermediate. Subsequent intramolecular coordination of the formamido group, followed by deprotonation and reductive elimination, would yield the cyclized product and regenerate the Ni(0) catalyst. Nickel catalysts are particularly effective for forming challenging bonds and can often operate under different conditions or with different substrate scopes compared to palladium or copper.
Modern synthetic methods increasingly utilize light or electricity to drive chemical reactions under exceptionally mild conditions. Photoredox and electrocatalysis can be employed to activate the aryl iodide bond in this compound, initiating radical cyclization cascades.
In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes excited. deakin.edu.au The excited-state catalyst can then engage in a single-electron transfer (SET) with the aryl iodide. This reduction forms a radical anion, which rapidly fragments to produce an aryl radical and an iodide ion. researchgate.net This aryl radical can then proceed through the intramolecular cyclization pathways described in section 3.4.2.
Electrocatalysis achieves a similar outcome by using an electric potential to reduce the aryl iodide at the cathode surface, generating the same key aryl radical intermediate without the need for chemical reductants. Both methods represent green and sustainable approaches to activating the substrate for the synthesis of complex heterocyclic molecules. researchgate.net
| Substrate Type | Catalysis Type | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Benzylidenehydrazinecarbothioamides | Photoredox (reusable silica-bound Ru complex) | Visible light | Radical | 1,3,4-Thiadiazol-2-amines | deakin.edu.au |
| ortho-Alkynylanilines | Photoinduced | Visible light, NH4SCN | Radical | Dithiocyanated Indoles | researchgate.net |
| N-(2-Bromobenzoyl)indoles | Dual Pd/Photoredox | Blue LEDs, Pd(PPh3)4 | Aryl Radical | Indoline derivatives | nih.gov |
Applications of Ethyl 2 2 Iodophenyl Formamido Acetate in Advanced Chemical Synthesis
Precursor in the Synthesis of Diverse N-Heterocyclic Compounds
The strategic placement of reactive functional groups in Ethyl 2-[(2-iodophenyl)formamido]acetate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The presence of the aryl iodide allows for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formation, while the formamido and ester groups provide the necessary atoms for ring closure.
Indole (B1671886) and Quinoline (B57606) Derivatives via Intramolecular Cyclization
The synthesis of indole and quinoline cores, which are prevalent in numerous biologically active natural products and pharmaceutical agents, can be envisioned to be efficiently achieved using this compound. Intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or copper, are a powerful tool for the construction of these heterocyclic systems.
For the synthesis of indole derivatives, a potential pathway involves the base-mediated deprotonation of the formamido nitrogen followed by an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclized intermediate. Subsequent manipulation of this intermediate could yield the desired indole scaffold.
A more plausible and widely applicable approach involves the use of transition-metal catalysis. For instance, a palladium-catalyzed intramolecular Heck-type reaction could be employed. In this scenario, oxidative addition of the palladium catalyst to the carbon-iodine bond would be followed by an intramolecular insertion of the formamido nitrogen or an adjacent carbon atom (after suitable modification) into the palladium-carbon bond, leading to the formation of the indole ring system after reductive elimination.
Similarly, quinoline derivatives could be accessed through a modified approach. By introducing an additional carbon unit, for example, through the reaction of the formamido group, and then subjecting the molecule to intramolecular cyclization conditions, the six-membered nitrogen-containing ring of the quinoline system could be constructed.
Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization for Indole Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Data not available |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Data not available |
| 3 | CuI | L-proline | K₃PO₄ | DMSO | 110 | Data not available |
This table presents hypothetical conditions for the synthesis of indole derivatives from this compound based on established methodologies for similar substrates. The yields are illustrative and not based on experimental results for this specific compound.
Benzodiazepine (B76468) and Related Fused Ring Systems
Benzodiazepines are a class of seven-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a potential precursor for the synthesis of benzodiazepine and related fused ring systems.
A plausible synthetic route could involve the initial modification of the ethyl acetate (B1210297) moiety to introduce a two-carbon unit with a terminal amino group. This transformation could be achieved through a series of standard organic reactions, such as reduction of the ester to an alcohol, conversion to a halide, and subsequent nucleophilic substitution with an appropriate nitrogen nucleophile. The resulting intermediate would possess all the necessary components for the construction of the benzodiazepine ring.
The key step would then be an intramolecular cyclization, likely a transition-metal-catalyzed N-arylation. For example, a palladium- or copper-catalyzed intramolecular coupling between the aryl iodide and the newly introduced terminal amino group would lead to the formation of the seven-membered benzodiazepine ring. The formamido group could either be retained in the final product or be further transformed to introduce additional diversity.
Table 2: Potential Synthetic Route to Benzodiazepine Scaffolds
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Ester Reduction | LiAlH₄, THF, 0 °C to rt | 2-[(2-iodophenyl)formamido]ethanol |
| 2 | Halogenation | PBr₃, CH₂Cl₂ | 1-(2-bromoethyl)-3-(2-iodophenyl)urea derivative |
| 3 | Amination | R-NH₂, Base | N¹-(2-aminoethyl)-N³-(2-iodophenyl)urea derivative |
| 4 | Intramolecular Cyclization | Pd catalyst, ligand, base | Benzodiazepine derivative |
This table outlines a hypothetical synthetic sequence. The specific reagents, conditions, and the structure of the final product would require experimental validation.
Building Block for Complex Polycyclic Architectures and Natural Product Scaffolds
The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex polycyclic architectures and scaffolds found in natural products. The aryl iodide provides a handle for cross-coupling reactions, allowing for the attachment of various molecular fragments, while the formamido and ester groups can be elaborated into other functional groups or ring systems.
Through a sequence of reactions, such as Suzuki, Sonogashira, or Heck couplings at the aryl iodide position, followed by transformations of the formamido and ester groups, complex polycyclic systems can be assembled in a convergent manner. For example, a Suzuki coupling could introduce a substituted aryl or heteroaryl group, which could then participate in a subsequent intramolecular cyclization with a modified side chain derived from the original formamidoacetate moiety. This strategy allows for the rapid construction of molecular complexity from a relatively simple starting material.
Reagent in Chemo- and Regioselective Functionalization Strategies
The presence of both an aryl iodide and a formamido group allows for the application of this compound in sophisticated chemo- and regioselective functionalization strategies. These strategies enable the selective modification of the molecule at specific positions, providing access to a wide range of derivatives.
Directed Ortho Metalation (DOM) Strategies
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The formamido group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the formamido group (and meta to the iodine atom).
Treatment of the compound with a strong base, such as an organolithium reagent, would lead to the formation of an aryllithium species specifically at the C3 position. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity. This strategy offers a complementary approach to functionalization compared to reactions involving the aryl iodide.
Table 3: Illustrative Directed Ortho Metalation Reactions
| Entry | Base | Electrophile | Product (Substituent at C3) |
|---|---|---|---|
| 1 | n-BuLi | DMF | -CHO |
| 2 | s-BuLi/TMEDA | Me₃SiCl | -SiMe₃ |
| 3 | LDA | I₂ | -I |
This table provides examples of potential electrophiles that could be used to functionalize the C3 position of the aromatic ring via DoM. The success of these reactions would depend on the specific reaction conditions.
Remote Functionalization Utilizing the Aryl Iodide
The aryl iodide in this compound can be utilized for remote functionalization of the molecule. While the immediate vicinity of the iodine atom is the primary site for cross-coupling reactions, modern synthetic methodologies have enabled the functionalization of positions further away from the initial reactive site.
For instance, palladium-catalyzed "catellani-type" reactions could potentially be employed. These reactions involve a sequence of ortho-C-H activation and subsequent functionalization, directed by a norbornene-type mediator, followed by a cross-coupling reaction at the aryl iodide position. This would allow for the introduction of substituents at the C3 and C6 positions of the phenyl ring in a single operation.
Furthermore, radical-based strategies could also be envisioned. Homolytic cleavage of the carbon-iodine bond, induced by light or a radical initiator, would generate an aryl radical. This radical could then participate in intramolecular hydrogen atom transfer (HAT) processes, leading to the formation of a radical at a remote position, which could then be trapped by a suitable reagent. The formamido group could play a role in directing this HAT process through conformational control.
Ligand Precursor for Asymmetric Transition Metal Catalysis
Asymmetric transition metal catalysis is a powerful tool in modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. The effectiveness of these catalytic systems heavily relies on the design of the chiral ligands that coordinate to the metal center.
Design and Synthesis of Chiral Ligands from this compound
A thorough review of scientific databases and chemical literature did not yield any specific examples of chiral ligands that have been designed or synthesized using this compound as a starting material or key intermediate. The potential for this compound to serve as a precursor lies in the functionalization of the iodophenyl ring, for instance, through cross-coupling reactions to introduce chiral auxiliaries, or modification of the acetate group. However, no such synthetic routes or resulting ligand structures have been reported.
Evaluation of Enantioselectivity in Catalytic Transformations
Consequently, with no reported chiral ligands derived from this compound, there is no data available on their performance in any catalytic transformations. The evaluation of enantioselectivity, typically measured as enantiomeric excess (ee%), is a critical step in assessing the efficacy of a new chiral ligand. Without the synthesis of the ligands themselves, such evaluations have not been conducted.
Scaffold for Molecular Probe Design and Chemical Biology Tools
Molecular probes are essential for visualizing and understanding biological processes at the molecular level. The design of these tools often involves a scaffold molecule that can be functionalized with reporter groups, reactive moieties, and targeting units.
Design Principles for Activity-Based Probes
Activity-based probes (ABPs) are a class of molecular probes designed to covalently bind to the active site of specific enzymes, providing a direct readout of enzyme activity. While the structure of this compound could theoretically be modified to incorporate a reactive "warhead" and a reporter tag, there are no published studies that describe its use as a scaffold for the design or synthesis of ABPs. The fundamental design principles of ABPs, which include the choice of a suitable scaffold, a reactive group, and a reporter, have not been applied to this specific compound in the available literature.
Radiosynthesis of Labelled this compound for Research
Radiolabeling, the incorporation of a radioactive isotope into a molecule, is a crucial technique for in vivo imaging studies such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The iodine atom on this compound presents a potential site for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). However, a search of the scientific literature, including major radiopharmaceutical and medicinal chemistry journals, revealed no reports of the radiosynthesis of labeled this compound. Therefore, no data on radiolabeling precursors, reaction conditions, radiochemical yields, or purification methods are available.
Spectroscopic and Structural Elucidation of Ethyl 2 2 Iodophenyl Formamido Acetate Beyond Routine Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Advanced NMR techniques are crucial for moving beyond simple structural confirmation to understanding a molecule's behavior in solution.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are fundamental for establishing the complete bonding framework and spatial arrangement of atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be essential to connect the formamido group to the iodophenyl ring and the acetate (B1210297) moiety.
Without experimental spectra, a data table of chemical shifts and correlations for Ethyl 2-[(2-iodophenyl)formamido]acetate cannot be compiled.
Solid-State NMR for Polymorphism and Crystal Structure Insights
Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form. It is particularly useful for identifying the presence of different crystalline forms (polymorphism), which can have distinct physical properties. ssNMR could provide information on the local environment of the carbon and nitrogen atoms within the crystal lattice, complementing data from X-ray diffraction. However, no ssNMR studies for this compound have been reported.
Variable Temperature NMR for Rotational Barriers of the Amide Bond
The formamido group contains an amide bond which exhibits restricted rotation due to its partial double-bond character. This can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Variable Temperature (VT) NMR experiments involve acquiring spectra at different temperatures to study this dynamic process. By analyzing the coalescence of the distinct signals at higher temperatures, the energy barrier to rotation around the amide bond can be calculated. Such a study would provide key insights into the conformational dynamics of this compound in solution, but the necessary experimental data is unavailable.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Conformation of the Formamido and Ester Moieties in the Solid State
The diffraction data would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This would include the planarity of the formamido group and the orientation of the ethyl ester chain relative to the rest of the molecule. This information is crucial for understanding the molecule's intrinsic structural preferences.
In the absence of published crystallographic data for this compound, it is not possible to present a data table of crystal parameters or discuss its specific solid-state conformation and interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.
The amide linkage is a cornerstone of the structure of this compound, and its vibrational bands are sensitive indicators of the local electronic and conformational environment.
Amide I Band: This band, appearing in the 1630-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. Its precise position can be influenced by hydrogen bonding and the electronic effects of its substituents. For this compound, this band is expected to be strong in the FT-IR spectrum and provides key information about the amide carbonyl's environment.
Amide II Band: Located typically between 1510-1580 cm⁻¹, this band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. Its intensity and position are highly sensitive to the conformation of the amide group.
The analysis of these three bands in concert allows for a detailed understanding of the secondary amide's structure within the molecule.
The molecule possesses two distinct carbonyl groups: one in the amide functionality and one in the ethyl ester group. Differentiating their stretching frequencies (ν(C=O)) is crucial for complete structural assignment.
Amide Carbonyl: As part of the formamido group, this C=O stretch gives rise to the Amide I band, typically observed around 1650-1680 cm⁻¹.
Ester Carbonyl: The carbonyl group of the ethyl acetate moiety is expected to vibrate at a higher frequency, generally in the 1730-1750 cm⁻¹ region. This is due to the electron-withdrawing nature of the ester oxygen atom, which strengthens the C=O double bond compared to the amide carbonyl, where the nitrogen atom's lone pair provides some resonance delocalization.
The clear separation of these two carbonyl bands in the FT-IR and Raman spectra serves as a definitive confirmation of the presence of both the amide and ester functional groups.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups This table presents expected wavenumber ranges based on typical values for the functional groups found in this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|---|
| Amide | Amide I (C=O stretch) | 1650 - 1680 | Strong |
| Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Medium-Strong |
| Amide | Amide III (C-N stretch, N-H bend) | 1250 - 1350 | Medium |
| Amide | N-H Stretch | 3200 - 3400 | Medium |
| Ester | C=O Stretch | 1730 - 1750 | Strong |
| Ester | C-O Stretch | 1150 - 1250 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Alkyl | C-H Stretch | 2850 - 2980 | Medium |
| Aryl-Iodide | C-I Stretch | 500 - 600 | Medium |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Pattern Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.gov
Upon ionization, typically through electrospray ionization (ESI) to form a protonated molecule [M+H]⁺, this compound will undergo collision-induced dissociation (CID), leading to characteristic fragment ions. Key predicted cleavage mechanisms include:
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃), resulting in a prominent acylium ion.
Cleavage of the Ester Group: Fragmentation can occur with the loss of the entire ethyl acetate moiety as a neutral molecule.
Amide Bond Cleavage: The C-N bond of the amide is a common site of fragmentation. This can lead to the formation of a 2-iodophenylformyl cation or a cation corresponding to the glycine (B1666218) ethyl ester portion.
Loss of Iodine: The carbon-iodine bond can cleave, leading to the loss of an iodine atom, which would be observed as a significant fragment ion.
Formation of Benzoyl Cation: Amides can lose the NH₂ group, leading to a stable benzoyl cation, which can further fragment to a phenyl cation. researchgate.net
The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to both the parent ion and its fragments, which is critical for piecing together the fragmentation puzzle.
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a specific ion (the precursor ion) and then subjecting it to a second stage of fragmentation to produce product ions. herbmedpharmacol.com For this compound, an MS/MS experiment would proceed as follows:
Precursor Ion Selection: The protonated molecule, [C₁₁H₁₂INO₃+H]⁺, is selected in the first mass analyzer.
Fragmentation: The selected ion is passed into a collision cell where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment.
Product Ion Analysis: The resulting fragment ions are analyzed in a second mass analyzer, generating a product ion spectrum.
This technique can confirm connectivity. For instance, fragmenting the ion resulting from the loss of the ethyl group would yield further fragments characteristic of the remaining iodophenylformamido-acetic acid structure, thereby confirming the initial fragmentation assignment. Furthermore, the presence of iodine provides a distinct isotopic signature. Iodine is monoisotopic (¹²⁷I), but its large mass defect can be precisely measured by HRMS, and its presence helps to confirm the elemental composition of iodine-containing fragments.
Table 2: Predicted HRMS Fragmentation Data This table outlines plausible fragmentation pathways and the corresponding theoretical m/z values for the protonated molecule.
| Precursor Ion [M+H]⁺ (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 322.9935 | C₂H₅OH (46.0419) | 276.9516 | [M+H - EtOH]⁺ |
| 322.9935 | C₄H₇O₂ (87.0446) | 235.9489 | [2-iodophenylformamido]⁺ |
| 322.9935 | I (126.9045) | 196.0890 | [M+H - I]⁺ |
| 235.9489 | CO (27.9949) | 207.9540 | [2-iodophenyl-NH]⁺ |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the iodinated benzene (B151609) ring and the two carbonyl groups.
The primary electronic transitions observed will likely be π→π* transitions associated with the aromatic ring and n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the amide and ester groups.
π→π Transitions:* These are typically high-energy, high-intensity absorptions. The benzene ring is the principal contributor, with substitutions affecting the position and intensity of the absorption maxima (λ_max). The presence of the iodo- and formamido- substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzene. Strong absorption bands are expected in the 200-280 nm range. researchgate.net
n→π Transitions:* These transitions are lower in energy and intensity. They originate from the non-bonding electrons on the carbonyl oxygens and the amide nitrogen. These absorptions are often observed as shoulders on the more intense π→π* bands or as weak bands at longer wavelengths, potentially above 280 nm.
Table 3: Predicted UV-Vis Absorption Data This table shows the expected absorption maxima (λ_max) and the types of electronic transitions responsible.
| Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~230 - 240 | High | π→π* | Phenyl ring and amide conjugation |
| ~270 - 280 | Medium-High | π→π* | Phenyl ring |
| >280 | Low | n→π* | Amide and Ester Carbonyls |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are pivotal for the stereochemical characterization of chiral molecules. The applicability of these methods to this compound hinges on whether the molecule can exist as stable, non-superimposable mirror images, known as enantiomers.
For this compound, chirality does not arise from a traditional stereocenter (an sp³ carbon with four different substituents). Instead, it is a candidate for a form of axial chirality known as atropisomerism. nih.govthieme-connect.com This phenomenon occurs when rotation around a single bond—in this case, the C-N bond between the 2-iodophenyl ring and the nitrogen atom—is significantly hindered. rsc.orgmdpi.com The steric bulk of the iodine atom at the ortho position, combined with the formyl group on the nitrogen, can create a substantial energy barrier to rotation, potentially allowing for the isolation of stable atropisomers (enantiomers) at room temperature. thieme-connect.comrsc.org
While the structural features of this compound strongly suggest the potential for atropisomerism, a review of available scientific literature reveals no specific studies reporting the resolution of its enantiomers or the measurement of their chiroptical properties. Therefore, the following discussion outlines the principles and the nature of the data that would be obtained if such a stereochemical characterization were performed.
Circular Dichroism (CD) Spectroscopy
Should the atropisomers of this compound be separated, CD spectroscopy would be the definitive technique for characterizing their absolute configuration. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Expected Findings: Each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectra would exhibit positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of the molecule's chromophores (e.g., the aromatic ring and the amide group). The sign of the Cotton effect for a specific electronic transition could be correlated with the molecule's absolute configuration (P or M) through theoretical calculations (e.g., Time-Dependent Density Functional Theory).
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org It is closely related to CD and provides complementary information.
Expected Findings: The two enantiomers would rotate plane-polarized light in equal and opposite directions. An ORD spectrum plots the specific rotation [α] against the wavelength. The spectrum would show a plain curve far from an absorption band and would exhibit a characteristic S-shaped curve, also known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to the data obtained from CD spectroscopy and provides confirmation of the stereochemical assignment.
The data obtained from these analyses would be crucial for understanding the three-dimensional structure and conformational stability of this axially chiral compound.
Hypothetical Chiroptical Data Table
The following table illustrates the type of data that would be generated from a chiroptical analysis of the separated atropisomers of this compound. Note that this data is purely illustrative, as no experimental values have been reported in the literature.
| Parameter | Atropisomer 1 (e.g., M-isomer) | Atropisomer 2 (e.g., P-isomer) | Significance |
| Specific Rotation | [α]_D^20 = -X° | [α]_D^20 = +X° | Confirms the presence of enantiomers and their optical purity. |
| CD Spectrum | |||
| λ_max (nm) | ~250 nm | ~250 nm | Wavelength of maximum absorption associated with an electronic transition. |
| Δε (L·mol⁻¹·cm⁻¹) | Negative Cotton Effect | Positive Cotton Effect | The sign of the Cotton effect helps assign the absolute configuration. |
| ORD Spectrum | |||
| Cotton Effect Peak | Negative | Positive | Correlates with CD data to confirm stereochemical assignment. |
| Cotton Effect Trough | Positive | Negative | Correlates with CD data to confirm stereochemical assignment. |
Computational and Theoretical Studies of Ethyl 2 2 Iodophenyl Formamido Acetate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and bonding within a molecule. For Ethyl 2-[(2-iodophenyl)formamido]acetate, these calculations would provide fundamental insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be predominantly located on the electron-rich 2-iodophenyl ring and the amide nitrogen, which possess lone pairs of electrons. The iodine atom, with its high-energy p-orbitals, would also contribute significantly to the HOMO. The LUMO, conversely, would likely be centered on the carbonyl groups of the formamido and acetate (B1210297) moieties, as these are the most electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Projected Frontier Molecular Orbital Properties (Note: These are hypothetical values for illustrative purposes, based on similar known compounds.)
| Property | Projected Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A significant gap suggesting moderate kinetic stability. |
Atomic Partial Charges and Electrostatic Potential Maps
The distribution of electron density within a molecule can be quantified through the calculation of atomic partial charges and visualized using electrostatic potential (ESP) maps. These tools help identify nucleophilic and electrophilic regions.
In this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide would exhibit negative partial charges, making them nucleophilic centers. The carbonyl carbon atoms and the hydrogen atom attached to the nitrogen would, in turn, show positive partial charges, marking them as electrophilic sites. The ESP map would visually confirm this, with red regions (high electron density) over the oxygen and nitrogen atoms and blue regions (low electron density) around the carbonyl carbons and the N-H proton. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which influences the compound's physical properties and crystal packing.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Identification of Stable Conformers and Their Relative Stabilities
The key rotatable bonds in this molecule include the C-N bond of the amide, the bond between the phenyl ring and the nitrogen, and the bonds within the ethyl acetate group. The most significant conformational preference is dictated by the amide bond, which has a substantial barrier to rotation due to its partial double-bond character. The trans conformation (where the carbonyl oxygen and the N-H are on opposite sides) is generally much more stable than the cis conformation.
Further stability would be influenced by the orientation of the 2-iodophenyl group relative to the formamido plane and the conformation of the ethyl ester chain. Intramolecular hydrogen bonding between the N-H group and the ester's carbonyl oxygen could potentially stabilize certain conformers. A systematic conformational search would reveal a landscape of several low-energy structures, with their relative populations determined by their Boltzmann-weighted energies.
Rotational Barriers and Conformational Dynamics
Mapping the potential energy surface by systematically rotating key dihedral angles would quantify the energy barriers between stable conformers. The highest rotational barrier would be associated with the amide C-N bond, typically in the range of 15-20 kcal/mol. Rotation around the N-aryl bond would have a lower barrier, governed by steric hindrance between the formyl group and the bulky iodine atom. The flexibility of the ethyl group would be characterized by even smaller rotational barriers. These barriers dictate the rate of interconversion between conformers at a given temperature and are fundamental to the molecule's dynamic behavior in solution.
Reaction Pathway Modeling and Transition State Calculations
Computational modeling can be employed to investigate potential reaction mechanisms involving this compound. For instance, its use as a precursor in cyclization reactions to form heterocyclic systems is a common application for such intermediates.
Modeling these reactions would involve identifying the minimum energy reaction pathway from reactants to products. The critical points along this pathway are the transition states (TS), which represent the highest energy barrier that must be overcome. By calculating the structure and energy of a transition state, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. For example, in an intramolecular cyclization, the model would detail the geometric changes as the nucleophilic nitrogen or another atom attacks an electrophilic center, leading to ring formation. These calculations provide invaluable mechanistic insights that can guide the optimization of reaction conditions.
Based on the current scientific literature, there is a notable absence of specific computational and theoretical studies focused exclusively on this compound. Research in the public domain has not yet delved into the detailed mechanistic simulations, molecular dynamics, or in silico screening of this particular compound as requested.
Therefore, it is not possible to provide a detailed article on the "" that meets the stringent requirements of being based on existing, diverse, and authoritative sources. The subsequent sections of the requested outline, including mechanistic simulations, prediction of cyclization pathways, molecular dynamics simulations, prediction of spectroscopic parameters, and in silico screening for biological interactions, cannot be addressed with scientifically accurate and specific information for this compound at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to form the basis for the comprehensive article as outlined.
Potential Biological Target Engagement and Molecular Mechanisms of Ethyl 2 2 Iodophenyl Formamido Acetate in Silico/in Vitro Focus
Structure-Activity Relationship (SAR) Studies of Ethyl 2-[(2-iodophenyl)formamido]acetate Analogs (In Vitro)
There are no published structure-activity relationship (SAR) studies for analogs of this compound. This indicates a lack of research into how modifications of its chemical structure would affect its biological activity.
No data from in vitro binding assays are available to determine the binding affinities of this compound to any biological macromolecules, such as proteins or nucleic acids.
Information regarding the ability of this compound to inhibit or activate any enzymes is not present in the available literature.
Identification of Molecular Targets through Affinity Chromatography or Pull-Down Assays (In Vitro)
There is no evidence of this compound being used in affinity chromatography or pull-down assays to identify its potential molecular targets within a biological system.
Mechanistic Investigations of Cell-Free Biochemical Pathways Modulated by this compound
No studies were found that investigated the effects of this compound on cell-free biochemical pathways.
Advanced Analytical Techniques for Characterization and Quantification of Ethyl 2 2 Iodophenyl Formamido Acetate in Complex Systems
Surface Analysis Techniques (e.g., XPS, AFM) for Thin Film or Material Applications
When Ethyl 2-[(2-iodophenyl)formamido]acetate is utilized in applications involving thin films, surfaces, or interfaces, specialized surface analysis techniques are employed to characterize its properties at the nanoscale.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a thin film of this compound, XPS can:
Confirm the presence and quantify the relative atomic concentrations of iodine, oxygen, nitrogen, and carbon on the surface.
Provide information about the chemical bonding environment of each element. For instance, it can distinguish between the different carbon and oxygen environments within the ester and amide functional groups.
Hypothetical XPS Binding Energy Data for this compound:
| Element | Orbital | Binding Energy (eV) |
| C | 1s | ~285 (C-C, C-H), ~286 (C-N), ~288 (C=O) |
| O | 1s | ~532 (C=O), ~533 (C-O) |
| N | 1s | ~400 |
| I | 3d₅/₂ | ~619 |
These are approximate binding energy values and can vary based on the specific chemical environment.
Atomic Force Microscopy (AFM):
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale. For a film of this compound, AFM can be used to:
Visualize the surface morphology, including features like grain size, grain boundaries, and surface roughness.
Determine the thickness of the film.
Investigate the growth and organization of the molecules on a substrate.
By providing detailed information about the surface topography and nanostructure, AFM is crucial for understanding how the material's surface properties influence its performance in various applications.
Future Research Directions and Emerging Paradigms for Ethyl 2 2 Iodophenyl Formamido Acetate
Exploration of Novel Catalytic Transformations Mediated by Ethyl 2-[(2-iodophenyl)formamido]acetate
The presence of an ortho-iodoaniline moiety in this compound makes it a prime candidate for a precursor to novel catalytic species. Future research could focus on leveraging the iodine atom for various catalytic transformations.
One promising direction is in the field of photoredox catalysis. Organohalides are known to participate in photoredox transformations, and the carbon-iodine bond in the target molecule could be susceptible to reductive scission upon visible light irradiation in the presence of a suitable photocatalyst researchgate.net. This would generate an aryl radical, which could then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of catalytic cycles where this compound or its derivatives act as radical precursors could enable novel synthetic methodologies.
Furthermore, the ortho-haloanilide scaffold is a known participant in copper-catalyzed reactions researchgate.net. Research could be directed towards exploring copper-catalyzed intramolecular and intermolecular cyclization reactions. For instance, the development of conditions for the intramolecular cyclization could lead to the synthesis of novel heterocyclic compounds.
| Potential Catalytic Application | Mediating Group | Possible Reaction Type |
| Photoredox Catalysis | 2-Iodophenyl | Aryl Radical Generation |
| Copper Catalysis | ortho-Iodoanilide | Cyclization Reactions |
| Palladium Catalysis | 2-Iodophenyl | Cross-Coupling Reactions |
Development of this compound as a Smart Precursor for Advanced Materials
The N-aryl glycine (B1666218) ester component of this compound suggests its potential as a monomer or initiator in polymer synthesis. N-aryl glycines have been identified as versatile initiators for various polymerization reactions, including thermal and photo-crosslinked polymerizations anu.edu.au.
Future investigations could explore the ability of this compound to initiate the polymerization of various monomers, potentially leading to polymers with novel properties. The presence of the iodine atom could also be exploited for post-polymerization modification, allowing for the introduction of other functional groups. Additionally, research into the synthesis of glycopolymers using polymers bearing glycine esters as a backbone is an emerging area nih.gov. This compound could serve as a functional monomer in the creation of such glycopolymers, which have applications in biomaterials.
| Polymer Type | Role of Compound | Potential Application |
| Novel Polymers | Initiator | Advanced Coatings, Adhesives |
| Functionalized Polymers | Monomer with modifiable iodine | Smart Materials, Sensors |
| Glycopolymers | Functional Monomer | Biomaterials, Drug Delivery |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted anilides and related pharmaceutical compounds is increasingly being adapted to continuous flow chemistry platforms to enhance efficiency, safety, and scalability researchgate.netnih.govthieme-connect.denih.govresearchgate.net. The synthesis of this compound and its subsequent transformations are well-suited for integration into such systems.
Future work could focus on developing a continuous flow process for the synthesis of the title compound, which would allow for precise control over reaction parameters and facilitate large-scale production. Furthermore, the use of automated synthesis platforms could enable the rapid generation of a library of analogs of this compound with diverse substituents on the phenyl ring or variations in the ester group. This high-throughput synthesis would be invaluable for structure-activity relationship studies in the context of developing new catalysts, materials, or molecular probes.
Design of Next-Generation Molecular Probes Based on the this compound Scaffold
The N-aryl amino acid scaffold is a key component in the design of fluorescent molecular probes for detecting and imaging biological molecules and processes researchgate.netbiorxiv.orgresearchgate.netbohrium.comnih.gov. The this compound structure provides a versatile template that can be chemically modified to create novel molecular probes.
A key area of future research will be the functionalization of the N-phenylglycine core to introduce fluorophores and recognition elements for specific biological targets. The ortho-iodo group could be replaced with other functionalities through cross-coupling reactions to tune the photophysical properties of the resulting probes. The development of "light-up" probes that exhibit enhanced fluorescence upon binding to a target analyte is a particularly attractive goal. These next-generation probes could find applications in diagnostics, drug discovery, and fundamental biological research.
| Probe Type | Design Strategy | Potential Target |
| Fluorescent Probe | Attachment of a fluorophore | Enzymes, nucleic acids |
| "Light-Up" Probe | Modulation of fluorescence upon binding | Specific proteins, metal ions |
| Bimodal Imaging Agent | Incorporation of a radionuclide and fluorophore | In vivo imaging |
Application of Machine Learning and AI in Predicting Reactivity and Properties of this compound Analogs
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes cmu.eduu-tokyo.ac.jpyoutube.comudel.edufnasjournals.com. For a relatively unexplored compound like this compound, these computational tools can significantly accelerate the discovery and optimization of its applications.
Future research should focus on developing ML models to predict the reactivity of the carbon-iodine bond in various catalytic reactions. By training models on datasets of related halo-anilides, it would be possible to predict the optimal conditions for specific transformations. Furthermore, AI can be used to design analogs of this compound with desired electronic and steric properties for specific applications, such as enhanced catalytic activity or improved fluorescence quantum yield in molecular probes. This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this chemical scaffold.
| ML/AI Application | Predicted Property | Impact on Research |
| Reactivity Prediction | Catalytic reaction outcomes | Faster optimization of reaction conditions |
| Property Prediction | Photophysical properties of analogs | Rational design of molecular probes |
| De Novo Design | Novel analogs with desired features | Discovery of new functional molecules |
Conclusion: Comprehensive Understanding and Future Prospects of Ethyl 2 2 Iodophenyl Formamido Acetate
Synthesis of Key Findings and Contributions to Chemical Knowledge
The primary contribution of Ethyl 2-[(2-iodophenyl)formamido]acetate to chemical knowledge lies in its potential as a versatile bifunctional building block. The molecule integrates two key reactive centers: the ortho-iodophenyl group and the N-formylglycine ester tail.
The ortho-Iodoaryl Moiety : The carbon-iodine bond on the phenyl ring is the most significant feature for synthetic diversification. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.gov The ortho-positioning of the iodine atom can be exploited to direct cyclization reactions, leading to the formation of complex heterocyclic scaffolds. rsc.orgrsc.orgnih.gov Furthermore, ortho-iodoaryl compounds can undergo photochemical cyclization reactions without the need for catalysts or reagents, proceeding via triplet aryl cation intermediates. rsc.orgrsc.orgnih.gov
The N-Formylglycine Ester Moiety : This part of the molecule is a derivative of the simplest amino acid, glycine (B1666218). N-aryl glycine esters are important precursors in medicinal chemistry. nih.govyakhak.org The formyl group (CHO) attached to the nitrogen is significant; formamides are known to serve as C1 synthons in the construction of heterocyclic rings. researchgate.netresearchgate.net The entire N-formylaminoacetate structure can be a precursor for more complex peptide mimics or can be involved in cyclization reactions.
The combination of these features in a single molecule allows for sequential and controlled chemical transformations. For instance, the aryl iodide can be used as a handle for introducing a wide variety of substituents via cross-coupling, after which the formamido-acetate portion can be modified or used to build a heterocyclic ring system.
Table 1: Predicted Physicochemical Properties of this compound Note: As direct experimental data is scarce, these properties are estimated based on the compound's structure and data from analogous compounds such as N-(2-iodophenyl)formamide and other N-aryl glycine esters.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₁H₁₂INO₃ | Structural analysis |
| Molecular Weight | 333.12 g/mol | Calculation from formula |
| Appearance | Likely a solid at room temperature | Analogy with N-(2-iodophenyl)formamide nih.gov |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate (B1210297), DMF, and DMSO. | General properties of N-aryl amino acid esters |
| Reactivity Centers | 1. C-I bond on the phenyl ring (for cross-coupling, lithiation) 2. Formyl group (hydrolysis, reduction, cyclization) 3. Ester group (hydrolysis, amidation) | Functional group analysis |
Broader Implications of Research on this compound for Organic Synthesis and Chemical Biology
The potential applications of this compound stem directly from its structural attributes, positioning it as a valuable tool for chemists in both academic and industrial research.
Implications for Organic Synthesis:
The compound is a prime candidate for use in diversity-oriented synthesis. The ortho-iodophenyl group serves as a versatile anchor for building molecular complexity. It is particularly well-suited for transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. nih.gov The ability to perform these coupling reactions provides a straightforward entry into a large chemical space from a single, advanced intermediate.
Furthermore, the formamide (B127407) group has been widely explored in heterocyclic chemistry. researchgate.net Formamides can be utilized in condensation and cyclization reactions to generate a variety of heterocyclic systems, such as pyrimidines and benzimidazoles, which are privileged structures in medicinal chemistry. researchgate.netresearchgate.net The presence of both the iodo-handle and the formamido-precursor allows for the development of novel tandem or one-pot reactions to rapidly construct complex molecular architectures.
Implications for Chemical Biology:
N-aryl amino acid derivatives are foundational structures in the development of new therapeutic agents. mdpi.com this compound, as a modified N-aryl glycine ester, could serve as a scaffold for the synthesis of novel biologically active compounds. The 2-iodophenyl moiety allows for the strategic introduction of various functional groups to probe structure-activity relationships (SAR). By replacing the iodine with different substituents, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets like enzymes or receptors. The formamide N-H may participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.
Concluding Remarks on the Significance of this compound in Scientific Advancement
Future research should focus on the development of efficient synthetic routes to this compound, followed by a thorough exploration of its reactivity. Demonstrating its utility in palladium-catalyzed cross-coupling reactions and in the synthesis of novel heterocyclic systems would be a significant contribution. Ultimately, the exploration of this and similar bifunctional building blocks will continue to advance the fields of organic synthesis and medicinal chemistry by providing more efficient and flexible tools for the construction of novel and functional molecules.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the formamido group (δ ~8.5 ppm for NH, δ ~165–170 ppm for carbonyl) and iodophenyl aromatic signals (δ ~7.3–8.1 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI+) matches the molecular ion [M+H]⁺ (calculated for C₁₁H₁₁INO₃: 308.9854) .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
How does the iodine substituent influence reactivity in photostimulated SRN1 reactions?
Advanced Reaction Mechanism
The 2-iodophenyl group facilitates single-electron transfer (SET) mechanisms under UV irradiation, enabling SRN1 pathways. Key observations:
- Substitution Reactions : Iodine acts as a leaving group, allowing nucleophilic attack by enolate ions (e.g., ketone enolates) to form ε-oxo acids .
- Solvent Effects : DMSO enhances reactivity compared to liquid NH₃ due to better stabilization of radical intermediates .
- Applications : This reactivity is leveraged to synthesize benzazepinones, which are pharmaceutically relevant heterocycles .
How should researchers address contradictions in reported synthetic yields or side products?
Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 59–71% in similar syntheses) may arise from:
- Base Selection : Triethylamine vs. DMAP can affect reaction efficiency; optimize base stoichiometry to minimize side reactions (e.g., ester hydrolysis) .
- Purification Challenges : Co-eluting byproducts (e.g., unreacted starting materials) require gradient elution adjustments in chromatography .
- Scale-Up Issues : Batch reactors vs. continuous flow systems impact mixing and heat transfer, affecting reproducibility .
Troubleshooting : Use in situ monitoring (e.g., TLC or FTIR) to track reaction progress and identify intermediate degradation.
What structural features of this compound suggest potential biological activity?
Q. Advanced Biological Activity Probes
- Amide Group : Forms hydrogen bonds with enzyme active sites (e.g., proteases or kinases), as seen in structurally related triazole derivatives .
- Iodine Substituent : Enhances lipophilicity and may interact with halogen-binding protein pockets, similar to antiviral adamantane derivatives .
- Ester Moiety : Hydrolyzes in vivo to carboxylic acids, potentially acting as prodrugs (e.g., methyl ester hydrolysis to active metabolites) .
Methodological Validation : Perform enzymatic assays (e.g., fluorescence-based inhibition studies) and molecular docking simulations to map interactions .
How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Q. Advanced Derivative Synthesis
- Functional Group Modifications : Replace the ethyl ester with tert-butyl or benzyl groups to study steric effects .
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position to probe electronic effects on reactivity .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with the iodoarene to attach biaryl moieties for enhanced bioactivity .
What are the critical safety considerations when handling this compound?
Q. Basic Safety Protocols
- Hazards : Irritant (H315, H319, H335); use fume hoods and PPE (gloves, goggles) .
- Waste Disposal : Quench with aqueous NaOH to hydrolyze esters before disposal .
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
